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Abstract
ACHN-975, a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-

acetylglucosamine deacetylase (LpxC), emerged as a promising novel antibiotic against

multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth overview

of the discovery and development of ACHN-975 TFA, from its mechanism of action and in vitro

activity to its in vivo efficacy and the clinical findings that ultimately led to the cessation of its

development. This document consolidates key quantitative data, details experimental

methodologies, and visualizes critical pathways and workflows to serve as a comprehensive

resource for researchers in the field of antibiotic drug discovery.

Introduction
The rise of antibiotic resistance, particularly among Gram-negative pathogens, poses a

significant threat to global health. The novel target, LpxC, an essential enzyme in the

biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative

bacteria, has been a focus of intense research.[1][2] ACHN-975 was the first LpxC inhibitor to

advance into human clinical trials, representing a significant step forward in the pursuit of new

treatments for these challenging infections.[1][3] This whitepaper details the scientific journey of

ACHN-975 TFA, offering insights into its preclinical and clinical development.
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Mechanism of Action
ACHN-975 exerts its bactericidal activity by inhibiting LpxC, a zinc-dependent metalloenzyme

that catalyzes the second and committed step in the lipid A biosynthetic pathway. This pathway

is essential for the formation of lipopolysaccharide (LPS), a major component of the outer

membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the outer

membrane, leading to bacterial cell death.

Lipid A Biosynthesis Pathway
The biosynthesis of lipid A is a multi-step enzymatic process. ACHN-975 specifically targets the

deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
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Caption: Lipid A Biosynthesis Pathway and the inhibitory action of ACHN-975 on LpxC.
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Discovery and Synthesis
ACHN-975 was discovered through an extensive research campaign by Achaogen to identify

novel LpxC inhibitors with potent activity against Pseudomonas aeruginosa. While a detailed,

step-by-step synthesis protocol is proprietary, the general synthetic scheme for analogous

tetrahydropyran-based LpxC inhibitors has been published and involves a multi-step process.

Preclinical Development
In Vitro Activity
ACHN-975 demonstrated potent in vitro activity against a broad spectrum of Gram-negative

bacteria, including multidrug-resistant isolates.

Table 1: In Vitro Activity of ACHN-975

Organism/Gro
up

MIC50 (µg/mL) MIC90 (µg/mL) IC50 (nM) Reference(s)

Enterobacteriace

ae
0.5 2 0.02

Pseudomonas

aeruginosa
0.06 0.25 -

Acinetobacter

baumannii
- >64 -

In Vivo Efficacy
The in vivo efficacy of ACHN-975 was evaluated in a neutropenic mouse thigh infection model

against P. aeruginosa.

Table 2: In Vivo Efficacy of ACHN-975 in a Neutropenic Mouse Thigh Infection Model (P.

aeruginosa ATCC 27853)
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Dose (mg/kg) Route
Dosing
Regimen

Change in
Bacterial Titer
(log10
CFU/thigh) at
4h

Reference(s)

5 Intraperitoneal Single dose Steady reduction

10 Intraperitoneal Single dose Steady reduction

30 Intraperitoneal Single dose Steady reduction

Clinical Development
ACHN-975 was the first LpxC inhibitor to enter Phase 1 clinical trials (NCT01597947).

Phase 1 Clinical Trial
The Phase 1 study was a randomized, double-blind, placebo-controlled, single-ascending-dose

trial designed to assess the safety, tolerability, and pharmacokinetics of ACHN-975 in healthy

volunteers. However, the trial revealed a peak plasma concentration (Cmax)-driven dose-

limiting toxicity of transient hypotension without tachycardia. This adverse cardiovascular effect

ultimately led to the discontinuation of the clinical development of ACHN-975.

Experimental Protocols
LpxC Enzyme Inhibition Assay
A high-throughput mass spectrometry assay is a robust method to measure the catalytic activity

of LpxC.

Protocol:

Reaction Mixture Preparation: Prepare a reaction mixture containing the LpxC enzyme, the

native substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and the test

compound (e.g., ACHN-975) in an appropriate buffer.

Incubation: Incubate the reaction mixture at a controlled temperature to allow the enzymatic

reaction to proceed.
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Quenching: Stop the reaction by adding a quenching solution (e.g., acid).

Analysis: Analyze the reaction mixture using a RapidFire mass spectrometry platform to

measure the quantities of both the substrate and the reaction product.

Data Interpretation: The ratio of product to substrate is used to determine the level of

enzyme inhibition by the test compound.

Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

Protocol:

Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of

cyclophosphamide. This is typically done over a period of a few days leading up to the

infection.

Infection: Inoculate the thigh muscle of the neutropenic mice with a standardized suspension

of the bacterial pathogen (e.g., P. aeruginosa).

Treatment: Administer the test compound (e.g., ACHN-975) at various doses and schedules.

A control group receives a vehicle.

Assessment of Bacterial Burden: At predetermined time points, euthanize the mice,

aseptically remove the thigh muscle, and homogenize the tissue.

Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the tissue homogenate

and plate on appropriate agar medium to determine the number of viable bacteria (CFU) per

gram of tissue.

Data Analysis: Compare the bacterial burden in the treated groups to the control group to

assess the efficacy of the antimicrobial agent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Testing

In Vivo Testing

Clinical Trial

LpxC Enzyme
Inhibition Assay

MIC Determination

Induce Neutropenia
in Mice

Thigh Infection with
P. aeruginosa

Administer ACHN-975

Assess Bacterial Burden (CFU)

Phase 1 Clinical Trial
(NCT01597947)

Assess Safety,
Tolerability, and PK

Dose-Limiting
Cardiovascular Toxicity

Development Halted

Click to download full resolution via product page

Caption: High-level workflow for the discovery and development of ACHN-975.
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Conclusion
ACHN-975 TFA represented a significant advancement in the development of novel antibiotics

targeting Gram-negative pathogens. Its potent in vitro and in vivo activity validated LpxC as a

viable antibacterial target. However, the unforeseen cardiovascular toxicity observed in Phase

1 clinical trials highlighted the challenges inherent in drug development, even for highly

promising candidates. The extensive research and data generated during the ACHN-975

program provide invaluable insights and a foundation for the continued pursuit of safe and

effective LpxC inhibitors and other novel antimicrobial agents. The detailed structural

information of ACHN-975 bound to LpxC, for instance, offers a critical template for the rational

design of next-generation inhibitors with improved safety profiles. The journey of ACHN-975

underscores the importance of rigorous preclinical safety assessments and the complex

interplay between efficacy and toxicity in the development of new medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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